Cas no 2228572-35-6 (2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine)

2,2-Difluoro-1-(pyridin-4-yl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative featuring a pyridine substituent. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural motif, combining a rigid cyclopropane ring with fluorine atoms and a heteroaromatic pyridine group. The presence of fluorine enhances metabolic stability and lipophilicity, while the pyridine moiety offers potential for hydrogen bonding and metal coordination. Its stereochemistry and functional group arrangement make it a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and reactivity profile facilitate further derivatization for structure-activity relationship studies.
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine structure
2228572-35-6 structure
商品名:2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
CAS番号:2228572-35-6
MF:C8H8F2N2
メガワット:170.159328460693
CID:5875382
PubChem ID:165639539

2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
    • 2228572-35-6
    • EN300-1928880
    • インチ: 1S/C8H8F2N2/c9-8(10)5-7(8,11)6-1-3-12-4-2-6/h1-4H,5,11H2
    • InChIKey: QYDWCCXMXNPRSK-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C1C=CN=CC=1)N)F

計算された属性

  • せいみつぶんしりょう: 170.06555459g/mol
  • どういたいしつりょう: 170.06555459g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1928880-0.1g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
0.1g
$1447.0 2023-09-17
Enamine
EN300-1928880-0.05g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
0.05g
$1381.0 2023-09-17
Enamine
EN300-1928880-1.0g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
1g
$1643.0 2023-06-02
Enamine
EN300-1928880-1g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
1g
$1643.0 2023-09-17
Enamine
EN300-1928880-10g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
10g
$7065.0 2023-09-17
Enamine
EN300-1928880-0.25g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
0.25g
$1513.0 2023-09-17
Enamine
EN300-1928880-5.0g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
5g
$4764.0 2023-06-02
Enamine
EN300-1928880-0.5g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
0.5g
$1577.0 2023-09-17
Enamine
EN300-1928880-2.5g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
2.5g
$3220.0 2023-09-17
Enamine
EN300-1928880-10.0g
2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine
2228572-35-6
10g
$7065.0 2023-06-02

2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine 関連文献

2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amineに関する追加情報

Introduction to 2,2-Difluoro-1-(pyridin-4-yl)cyclopropan-1-amine (CAS No. 2228572-35-6)

2,2-Difluoro-1-(pyridin-4-yl)cyclopropan-1-amine, with the CAS number 2228572-35-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with a pyridine group and two fluorine atoms. These structural elements contribute to its distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.

The synthesis of 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine involves a series of well-defined chemical reactions. One common approach is the reaction of 4-bromopyridine with a difluorocyclopropane derivative, followed by deprotection and functionalization steps. The resulting compound exhibits high stability and solubility, which are crucial for its use in biological assays and preclinical studies.

Recent research has focused on the pharmacological properties of 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine. Studies have shown that this compound possesses potent activity against various biological targets, including enzymes and receptors. For instance, it has been reported to inhibit the activity of specific kinases, which are key enzymes involved in cellular signaling pathways. This inhibition can lead to therapeutic benefits in diseases such as cancer and inflammatory disorders.

In addition to its enzymatic activity, 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular communication and are targets for many approved drugs. Research has demonstrated that this compound can selectively bind to certain GPCRs, modulating their activity and potentially leading to new therapeutic strategies.

The pharmacokinetic properties of 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine have also been studied in detail. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects. Furthermore, the compound has shown low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine in humans. Early-phase trials have demonstrated promising results, with the compound showing good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

The potential applications of 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine extend beyond traditional pharmaceuticals. It has also been explored for use in diagnostic imaging agents and as a tool compound in academic research. Its unique chemical structure and biological activity make it a valuable tool for understanding complex biological processes and developing new therapeutic strategies.

In conclusion, 2,2-difluoro-1-(pyridin-4-yl)cyclopropan-1-amine (CAS No. 2228572-35-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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